

AMG-8718 CAS number and molecular weight

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Compound of Interest			
Compound Name:	AMG-8718		
Cat. No.:	B605420		Get Quote

Technical Guide: AMG-8718

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This document provides a concise technical overview of **AMG-8718**, a notable BACE1 inhibitor investigated for its potential therapeutic applications in Alzheimer's disease.[1] The following table summarizes its key chemical identifiers.

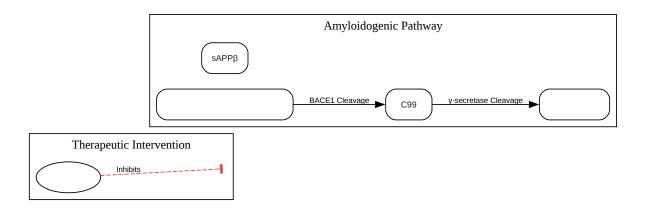
Identifier	Value	Source
CAS Number	1215868-94-2	[2][3]
Molecular Formula	C25H19FN4O3	[2]
Molecular Weight	442.44 g/mol	[2]

Mechanism of Action: BACE1 Inhibition

AMG-8718 functions as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A β) peptides. An accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, **AMG-8718** was developed to reduce the levels of A β in the brain and cerebrospinal fluid.[1]



The logical workflow of **AMG-8718**'s intended therapeutic action is illustrated in the diagram below.



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Logical workflow of **AMG-8718**'s inhibition of the amyloidogenic pathway.

Experimental Protocols

While specific, detailed experimental protocols for **AMG-8718** are proprietary to its developers, the general methodologies for evaluating BACE1 inhibitors are well-established in the scientific literature. A typical experimental workflow to assess the efficacy of a compound like **AMG-8718** would involve the following stages:

- In Vitro Enzyme Assays:
 - Objective: To determine the direct inhibitory activity of the compound on the BACE1 enzyme.
 - Methodology: A common method is a FRET (Förster Resonance Energy Transfer) assay. A
 synthetic peptide substrate containing a fluorophore and a quencher, which mimics the
 BACE1 cleavage site on APP, is used. In the absence of an inhibitor, BACE1 cleaves the
 substrate, separating the fluorophore and quencher, resulting in a detectable fluorescent







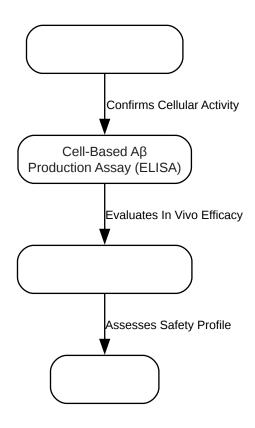
signal. The addition of an inhibitor like **AMG-8718** prevents this cleavage, leading to a decrease in fluorescence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Assays:

- Objective: To assess the ability of the compound to reduce Aβ production in a cellular context.
- Methodology: A cell line that overexpresses human APP, such as HEK293 or CHO cells, is treated with varying concentrations of the inhibitor. After an incubation period, the cell culture medium is collected, and the levels of secreted Aβ peptides (typically Aβ40 and Aβ42) are quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).
- In Vivo Pharmacodynamic Studies:
 - Objective: To evaluate the effect of the compound on Aβ levels in animal models.
 - Methodology: A relevant animal model, such as a transgenic mouse model of Alzheimer's disease or rats, is administered the compound.[1] At various time points after dosing, cerebrospinal fluid (CSF) and brain tissue are collected. The concentrations of Aβ in these samples are then measured to determine the extent and duration of BACE1 inhibition in a living organism.[1]

The following diagram illustrates this general experimental workflow.





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References

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